molecular formula C14H25NO4 B13328163 trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid

trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid

Cat. No.: B13328163
M. Wt: 271.35 g/mol
InChI Key: NJFRXVHRFWVXAR-UHFFFAOYSA-N
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Description

trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative designed for advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate in the exploration of novel therapeutics, particularly in the central nervous system. Structurally similar pyrrolidine-3-carboxylic acid analogs are extensively investigated as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are implicated in a range of neurological and psychiatric conditions . Research into these compounds aims to develop subtype-selective antagonists for targets such as NMDA receptors, which are involved in neuropathic pain, anxiety, depression, and neurodegenerative diseases like Alzheimer's . The tert-butoxycarbonyl (Boc) protecting group is a standard feature in synthetic organic chemistry, facilitating the multi-step synthesis of complex molecules by providing stability and selective deprotection opportunities. The isobutyl substituent at the 4-position is a strategic feature explored in structure-activity relationship (SAR) studies to modulate the compound's binding affinity, selectivity, and metabolic profile against specific iGluR subtypes . This reagent is intended for use by professional researchers in constructing molecular frameworks with potential therapeutic applications. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-9(2)6-10-7-15(8-11(10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17)

InChI Key

NJFRXVHRFWVXAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Protection of Pyrrolidine Nitrogen with Boc Group

The initial step involves Boc protection of pyrrolidine nitrogen to prevent undesired side reactions during subsequent modifications. This is typically achieved via:

Reaction Conditions:
- Reagents: Di-tert-butyl dicarbonate (Boc2O)
- Catalyst: 4-Dimethylaminopyridine (DMAP) or base such as triethylamine
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Yield: Usually >90%

This step is well-documented in peptide synthesis protocols and is essential for regioselective functionalization.

Introduction of Isobutyl Side Chain at the 4-Position

The isobutyl group can be introduced via:

Method A: Alkylation with Isobutyl Halides

Reaction Conditions:
- Reagents: Isobutyl bromide or iodide
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
- Temperature: Reflux
- Outcome: Selective substitution at the 4-position

Method B: Reductive Amination

Reaction Conditions:
- Reagents: Isobutyl aldehyde or ketone
- Reducing Agent: Sodium cyanoborohydride or sodium triacetoxyborohydride
- Solvent: Methanol or acetic acid
- Temperature: Room temperature
- Outcome: Formation of the isobutyl-substituted pyrrolidine with stereocontrol

Extensive research indicates that reductive amination offers better stereoselectivity and functional group tolerance, especially for complex molecules like trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine derivatives.

Carboxylation at the 3-Position

The carboxylic acid functionality at the 3-position is introduced through:

Method:

Reaction Conditions:

- Reagents: CO₂ gas
- Base: Sodium hydride or potassium tert-butoxide
- Solvent: DMF or DMSO
- Temperature: Elevated (~0°C to room temperature)
- Pressure: 1-5 atm of CO₂
- Yield: Variable, often optimized for selectivity

This approach is supported by literature on pyrrolidine derivatives, where direct carboxylation of activated pyrrolidine rings has been demonstrated.

Representative Synthetic Pathway

Step Description Reagents & Conditions Yield & Notes
1 Boc protection of pyrrolidine Boc₂O, TEA, DCM, 0°C to RT >90%
2 Alkylation at 4-position Isobutyl halide, K₂CO₃, DMF, reflux ~70-80%
3 Carboxylation at 3-position CO₂, NaH, DMF, 0°C to RT Variable, optimized for selectivity
4 Deprotection or further functionalization TFA or other acids As needed

Research Discoveries and Innovations

Recent advances have focused on stereoselective synthesis:

For example, a patent describes a method where a pyrrolidine derivative is selectively alkylated with isobutyl groups using a palladium-catalyzed cross-coupling, followed by Boc protection and subsequent carboxylation under CO₂ pressure, yielding high stereoselectivity and purity.

Data Tables Summarizing Key Parameters

Method Reagents Solvent Temperature Yield Stereoselectivity References
Boc protection Boc₂O, TEA DCM 0°C to RT >90% Racemic ,
Alkylation Isobutyl halide, K₂CO₃ DMF Reflux 70-80% Racemic ,
Carboxylation CO₂, NaH DMF RT Variable Stereoselective ,

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a common amine-protecting group removed under acidic conditions. For example:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

  • Mechanism : Acidic cleavage generates a protonated amine and releases CO₂ and tert-butanol.

  • Example :

    Boc-protected pyrrolidineTFA/DCMPyrrolidinium trifluoroacetate+CO2+tert-butanol\text{Boc-protected pyrrolidine} \xrightarrow{\text{TFA/DCM}} \text{Pyrrolidinium trifluoroacetate} + \text{CO}_2 + \text{tert-butanol}

    This step is critical for accessing the free amine for further functionalization .

Carboxylic Acid Functionalization

The C-3 carboxylic acid undergoes typical derivatization reactions:

Esterification

  • Reagents : Alcohols with coupling agents like EDCI/HOBt or DCC/DMAP .

  • Example : Reaction with ethanol in THF using EDCI yields the ethyl ester.

    R-COOH+EtOHEDCI/HOBtR-COOEt\text{R-COOH} + \text{EtOH} \xrightarrow{\text{EDCI/HOBt}} \text{R-COOEt}

    Similar reactions are reported for trans-1-Boc-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid .

Amidation

  • Reagents : Amines with HATU or BOP-Cl .

  • Application : Used to synthesize peptide-like inhibitors (e.g., cysteine protease inhibitors) .

Reduction to Alcohol

  • Reagents : Borane (BH₃) in THF .

  • Example :

    R-COOHBH3THFR-CH2OH\text{R-COOH} \xrightarrow{\text{BH}_3\cdot\text{THF}} \text{R-CH}_2\text{OH}

    Yields up to 97% are achievable for analogous pyrrolidine derivatives .

Pyrrolidine Ring Reactivity

The trans-configuration and substituents influence stereochemical outcomes:

Cyclization Reactions

  • Conditions : Intramolecular acylation or Curtius rearrangements under thermal/flow conditions .

  • Example : Quaternary Boc-proline derivatives undergo fragmentation to form γ-amino ketones or unsaturated pyrrolidines via N-acyliminium intermediates .

Electrophilic Substitution

  • Reagents : Iodonitrene or diazene species for amination .

  • Mechanism : Formation of 1,4-biradical intermediates enables C–C bond formation or β-fragmentation .

Isobutyl Substituent Modifications

The isobutyl group may undergo:

  • Oxidation : To a ketone using strong oxidants (e.g., KMnO₄).

  • Halogenation : Radical bromination at the benzylic position.

Scientific Research Applications

Chemistry: In chemistry, trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its derivatives may serve as inhibitors or activators of specific enzymes.

Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may be used in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing a reactive amine group that can participate in further chemical reactions . This property makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Key Differences :

  • Core Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring). The larger piperidine ring reduces ring strain and alters conformational flexibility .
  • Substituents: A phenyl group replaces the isobutyl group at the 4-position.
  • Molecular Weight : 305.37 g/mol (piperidine) vs. an estimated ~313 g/mol (pyrrolidine analog, assuming similar substituents).
  • Applications : Piperidine derivatives are common in bioactive molecules (e.g., kinase inhibitors), suggesting the pyrrolidine analog may occupy a niche in targeting smaller binding pockets .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Key Differences :

  • Functional Groups : Contains a methyl ester (lipophilic) and hydroxymethyl group (polar), contrasting with the carboxylic acid in the target compound. The carboxylic acid offers hydrogen-bonding capacity, critical for target binding.
  • Substituents : A fluoropyridinyl group introduces electronegativity and metabolic stability, unlike the isobutyl group’s purely hydrophobic effects.
  • Synthetic Utility : The methyl ester and BOC groups provide orthogonal protection strategies, whereas the target compound’s single BOC group simplifies deprotection steps .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties
trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid Pyrrolidine Isobutyl (4), BOC (1) Carboxylic acid, BOC ~313 (estimated) High lipophilicity, chiral center
(3S,4R)-1-BOC-4-phenylpiperidine-3-carboxylic acid Piperidine Phenyl (4), BOC (1) Carboxylic acid, BOC 305.37 Aromatic interactions, rigid core
(±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate Pyrrolidine Fluoropyridinyl (4), BOC, methyl ester Ester, BOC, hydroxymethyl ~450 (estimated) Electronegative, metabolic stability

Substituent Effects on Chemical Properties

  • Electronic Effects: The BOC group’s electron-withdrawing nature increases the carboxylic acid’s acidity (pKa ~3-4) compared to unprotected analogs.
  • Solubility : The isobutyl group in the target compound lowers aqueous solubility compared to the hydroxymethyl-containing pyridine derivative, which benefits from polar interactions .
  • Steric Hindrance: The BOC group’s tert-butyl moiety creates steric bulk, shielding the pyrrolidine ring and influencing reaction regioselectivity. This is less pronounced in the methyl ester analog .

Biological Activity

trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and relevant case studies.

  • Molecular Formula : C20H29NO4
  • Molecular Weight : 347.45 g/mol
  • CAS Number : 1263281-72-6

This compound is a derivative of pyrrolidine, which is known for its diverse biological activities, including neuroprotective and anti-inflammatory effects.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that derivatives of pyrrolidine compounds can act as agonists or antagonists for several receptors, including dopamine and serotonin receptors, which are crucial in neurological functions.

Pharmacological Effects

  • Neuroprotective Effects : Studies have shown that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. For instance, compounds similar to this compound have demonstrated the ability to modulate neuroinflammation, which is a critical factor in neurodegenerative diseases .
  • Antidepressant Activity : Some pyrrolidine derivatives exhibit antidepressant-like effects in animal models. The mechanism often involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and may be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Neuroprotection in Animal Models

A study examined the neuroprotective effects of a related pyrrolidine derivative in a rodent model of Parkinson's disease. The results indicated that treatment with the compound significantly reduced neuronal loss and improved motor function compared to control groups. The proposed mechanism involved the reduction of oxidative stress markers and the enhancement of antioxidant enzyme activity .

Study 2: Antidepressant-Like Effects

In another investigation, this compound was tested for its potential antidepressant properties using the forced swim test in mice. The results showed that the compound significantly decreased immobility time, suggesting an antidepressant-like effect. Further analysis indicated alterations in serotonin levels within the brain .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group.
  • Carboxylation at the 3-position.

Various derivatives have been synthesized to enhance specific biological activities or reduce side effects. For example, modifications at the isobutyl group have been explored to improve receptor selectivity and potency against specific targets .

Q & A

[Basic] What synthetic strategies are recommended for preparing trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine .
  • Isobutyl Incorporation : Employ coupling reagents (e.g., DCC or EDCI) to attach the isobutyl moiety to the pyrrolidine scaffold. Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize racemization .
  • Carboxylic Acid Activation : Use saponification or acidic hydrolysis (e.g., TFA/H₂O) to deprotect intermediates if necessary.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) is recommended .

[Basic] How should researchers characterize the purity and stereochemical configuration of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times to standards .
    • Melting Point : Compare observed values (e.g., 162–166°C for analogous Boc-protected compounds) to literature data .
  • Stereochemical Confirmation :
    • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to infer trans configuration.
    • Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .
    • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

[Advanced] How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify energy barriers for key steps (e.g., Boc deprotection or coupling reactions) .
  • Reaction Path Search :
    • Apply the artificial force induced reaction (AFIR) method to explore solvent effects and catalytic pathways.
  • Data-Driven Optimization :
    • Integrate computational results with high-throughput experimentation (HTE) to narrow optimal conditions (e.g., solvent polarity, temperature) using ICReDD’s feedback-loop approach .

[Advanced] What experimental designs address contradictory yield data in published synthetic protocols?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Vary critical parameters (e.g., stoichiometry, solvent, temperature) systematically using a fractional factorial design to identify interactions affecting yield .
  • Statistical Analysis :
    • Apply ANOVA or machine learning (e.g., random forest regression) to correlate variables with outcomes.
  • Reproducibility Checks :
    • Validate protocols under inert atmospheres (e.g., N₂/Ar) to exclude moisture/oxygen interference, which may explain yield discrepancies .

[Basic] What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent thermal decomposition .
  • Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous environments, as Boc groups hydrolyze under acidic/humid conditions .
  • Light Sensitivity : Protect from UV exposure by using amber glassware or foil wrapping .

[Advanced] How does the Boc group influence reactivity in downstream derivatization reactions?

Methodological Answer:

  • Protection-Deprotection Strategies :
    • The Boc group stabilizes the pyrrolidine nitrogen against nucleophilic attack but can be cleaved with TFA or HCl/dioxane for further functionalization .
  • Steric Effects :
    • The tert-butyl moiety may hinder access to reactive sites; molecular dynamics simulations can predict steric hindrance in transition states .
  • Solubility Impact :
    • Boc protection increases hydrophobicity, necessitating polar aprotic solvents (e.g., DMF) for reactions .

[Advanced] What techniques resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

  • NOE Spectroscopy :
    • Perform 1^1H-1^1H NOESY to detect spatial proximity between protons, confirming trans configuration .
  • Vibrational Circular Dichroism (VCD) :
    • Compare experimental and computed VCD spectra to assign absolute configuration .
  • Enzymatic Resolution :
    • Use lipases or esterases to selectively hydrolyze enantiomers, followed by chiral HPLC analysis .

[Basic] How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

  • Temperature Control : Maintain reactions below 25°C to suppress side reactions (e.g., epimerization) .
  • Reagent Purity : Use freshly distilled amines and anhydrous solvents to avoid unintended nucleophilic substitutions .
  • Byproduct Monitoring :
    • Track impurities via LC-MS (ESI+ mode) and adjust stoichiometry or reaction time accordingly .

[Advanced] What role do solvent systems play in recrystallizing this compound?

Methodological Answer:

  • Solvent Selection :
    • Test binary mixtures (e.g., ethanol/water, ethyl acetate/hexane) based on solubility parameters (Hansen solubility theory) .
  • Gradient Cooling :
    • Slowly reduce temperature from reflux to 4°C to enhance crystal lattice formation.
  • Polymorphism Screening :
    • Use differential scanning calorimetry (DSC) to identify stable crystalline forms .

[Advanced] How can researchers leverage heterogeneous catalysis for greener synthesis?

Methodological Answer:

  • Solid-Supported Reagents :
    • Employ polymer-bound carbodiimides (e.g., PS-DCC) to simplify purification and reduce waste .
  • Flow Chemistry :
    • Optimize residence time and pressure in microreactors to enhance Boc-deprotection efficiency .
  • Catalytic Recycling :
    • Use immobilized enzymes or metal-organic frameworks (MOFs) for reusable catalytic systems .

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